REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH3:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18].[OH-].[K+]>>[C:1]([OH:6])(=[O:7])[CH2:2][CH2:3][C:4]([OH:9])=[O:5].[CH3:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18] |f:2.3|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCO
|
Name
|
monohydrate
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. at 2.7 kPa for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3-L flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted under reduced pressure of 4 to 10.7 kPa at 110° C. for 15 hours
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
To the reaction solution, 27 g of an adsorbent Kyoward 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
Thereafter, triethylene glycol monomethyl ether was distilled off at a liquid temperature of 115 to 200° C. at a pressure of 0.03 kPa
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 80° C.
|
Type
|
FILTRATION
|
Details
|
the residual liquid was filtered under reduced pressure
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |